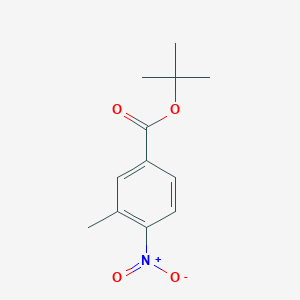

tert-Butyl 3-methyl-4-nitrobenzoate

Overview

Description

tert-Butyl 3-methyl-4-nitrobenzoate (CAS: 147290-67-3) is a nitroaromatic ester with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . It is synthesized via esterification of 3-methyl-4-nitrobenzoic acid with tert-butanol in the presence of pyridine and benzenesulfonyl chloride, achieving a high yield of 97% . The compound crystallizes as a light-yellow solid with a melting point of 56–58°C and a predicted boiling point of 345.3±30.0°C . Its primary application lies in organic synthesis, particularly as an intermediate in medicinal chemistry for constructing complex molecules, such as bacterial enoyl-ACP reductase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-methyl-4-nitrobenzoate can be synthesized through the esterification of 3-methyl-4-nitrobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to

Biological Activity

tert-Butyl 3-methyl-4-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 221.25 g/mol. The compound features a tert-butyl group, a methyl group, and a nitro group attached to a benzoate framework, which contributes to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties , which may protect cells from oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by free radicals, thereby potentially reducing the risk of various diseases related to oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties , particularly against certain bacterial strains. Similar nitro-substituted benzoates have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antibacterial agent .

The mechanism of action of this compound involves several biochemical pathways:

- Redox Reactions : The nitro group can be reduced to an amine under specific conditions, influencing various biochemical pathways.

- Enzyme Interactions : The compound may interact with enzymes involved in oxidative stress pathways, although specific targets remain to be elucidated.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit varied biological activities.

Comparative Analysis

The following table summarizes the biological activities and characteristics of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Methyl ester instead of tert-butyl | Antioxidant properties |

| Tert-butyl 4-hydroxy-3-nitrobenzoate | Hydroxyl and nitro groups at different positions | Potential anti-inflammatory effects |

| Tert-butyl 3-hydroxy-4-chlorobenzoate | Chlorine substituent at the para position | Antimicrobial activity |

This comparison highlights the unique positioning of this compound within this chemical family, particularly regarding its potential applications and biological activities.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promising results in preclinical studies:

- Antioxidant Studies : Compounds similar in structure have been tested for their ability to scavenge free radicals in vitro, demonstrating significant protective effects on cellular models exposed to oxidative stress.

- Anti-inflammatory Research : Investigations into structurally similar compounds have revealed their capacity to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential pathway for therapeutic application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 3-methyl-4-nitrobenzoate, and what factors influence reaction yield?

- Methodological Answer : The compound is synthesized via esterification of 3-methyl-4-nitrobenzoic acid using tert-butyl alcohol. A high-yield (97%) method involves reacting the acid with benzenesulfonyl chloride in pyridine and hexane/ethyl acetate under ice-cooling to maintain temperatures <30°C. Pyridine acts as a base to activate the acid, while benzenesulfonyl chloride facilitates tert-butyl ester formation. Strict temperature control minimizes side reactions and maximizes yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet (~1.3–1.5 ppm), while aromatic protons split into distinct patterns due to nitro and methyl substituents.

- IR : Strong absorption bands for the ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).

- MS : Molecular ion peak at m/z matching the molecular weight (C₁₂H₁₅NO₄; calc. 253.3). PubChem-derived data for analogous esters (e.g., SMILES strings) can validate structural assignments .

Q. What purification methods are recommended for this compound post-synthesis?

- Methodological Answer : Recrystallization from hexane/ethyl acetate mixtures is effective due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities like unreacted acid or sulfonate byproducts. Purity >97% is achievable with careful solvent selection .

Q. What are the common side products observed during synthesis, and how can they be minimized?

- Methodological Answer : Hydrolysis of the tert-butyl ester under acidic conditions or overlong reaction times may yield 3-methyl-4-nitrobenzoic acid. Side reactions are mitigated by maintaining anhydrous conditions and precise stoichiometry of benzenesulfonyl chloride. Monitoring reaction progress via TLC (hexane:EtOAc 4:1) ensures timely termination .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy of nitroaromatics. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic role do pyridine and benzenesulfonyl chloride play in the esterification of 3-methyl-4-nitrobenzoic acid?

- Methodological Answer : Pyridine deprotonates the carboxylic acid, forming a reactive pyridinium intermediate. Benzenesulfonyl chloride converts the acid into a mixed anhydride, facilitating nucleophilic attack by tert-butyl alcohol. This dual activation mechanism avoids harsh conditions (e.g., strong acids), preserving the nitro group’s integrity .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis/purification protocols rigorously. Cross-validate with DSC (differential scanning calorimetry) for melting behavior and high-resolution MS for molecular weight confirmation. Collaborative data sharing (e.g., via PubChem) enhances reproducibility .

Q. What strategies optimize regioselectivity in nitration of tert-butyl-substituted benzoate precursors?

- Methodological Answer : Nitration of tert-butyl 3-methylbenzoate is directed by the electron-withdrawing ester and methyl groups. Computational modeling (DFT) predicts preferential para-nitration. Experimental validation using mixed HNO₃/H₂SO₄ at 0–5°C maximizes 4-nitro isomer formation, as steric hindrance from the tert-butyl group reduces ortho substitution .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl group’s steric bulk shields the ester from nucleophilic attack, enhancing stability in mild acidic/basic conditions. However, prolonged exposure to strong acids (e.g., HCl) hydrolyzes the ester to the carboxylic acid. Stability studies via HPLC monitoring under varying pH (1–12) quantify degradation kinetics .

Q. How can computational tools predict physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculates dipole moments, solubility parameters, and logP values. Molecular dynamics simulations model crystal packing to predict melting points. Experimental data (e.g., XRD for crystal structure) validate predictions, aiding in rational solvent selection for synthesis or formulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Physical Properties

The structural analogs of tert-butyl 3-methyl-4-nitrobenzoate differ primarily in the ester substituent (tert-butyl vs. methyl or ethyl) and substituent positions. Key compounds include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Ester Group |

|---|---|---|---|---|---|

| This compound | 147290-67-3 | C₁₂H₁₅NO₄ | 237.25 | 56–58 | tert-Butyl |

| Methyl 3-methyl-4-nitrobenzoate | 24078-21-5 | C₉H₉NO₄ | 195.17 | 80–82 | Methyl |

| Ethyl 3-methyl-4-nitrobenzoate | 30650-90-9 | C₁₀H₁₁NO₄ | 209.20 | Not reported | Ethyl |

| Methyl 4-methyl-3-nitrobenzoate | 7356-11-8 | C₉H₉NO₄ | 195.17 | Not reported | Methyl |

Key Observations :

- The tert-butyl group increases molecular weight and bulkiness compared to methyl/ethyl analogs, reducing crystal packing efficiency and lowering the melting point (56–58°C vs. 80–82°C for methyl) .

- Ethyl 3-methyl-4-nitrobenzoate shares a similar nitro-methyl substitution pattern but has a lower molecular weight (209.20 g/mol) and is reported as a stable solid .

Reactivity and Stability

- tert-Butyl Ester : The tert-butyl group acts as a protecting group for carboxylic acids, removable under acidic conditions (e.g., trifluoroacetic acid) . This property makes it valuable in multi-step syntheses where selective deprotection is required.

- Methyl/Ethyl Esters : Less labile under acidic conditions, making them suitable for reactions requiring ester stability. Methyl 3-methyl-4-nitrobenzoate’s higher melting point (80–82°C) suggests stronger intermolecular forces compared to the tert-butyl analog .

- Nitro Group Reactivity : All compounds exhibit reactivity typical of nitroaromatics, including susceptibility to reduction (e.g., catalytic hydrogenation to amines) .

Properties

IUPAC Name |

tert-butyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-7-9(5-6-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAVZCKLGYSSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570977 | |

| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-67-3 | |

| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.